molecular formula C13H8F3NO4 B6393654 6-Hydroxy-5-(4-trifluoromethoxyphenyl)nicotinic acid CAS No. 1261513-43-2

6-Hydroxy-5-(4-trifluoromethoxyphenyl)nicotinic acid

Cat. No.: B6393654
CAS No.: 1261513-43-2
M. Wt: 299.20 g/mol
InChI Key: JUUYMZPUDKBPTA-UHFFFAOYSA-N
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Description

6-Hydroxy-5-(4-trifluoromethoxyphenyl)nicotinic acid is a nicotinic acid derivative featuring a hydroxyl group at the 6-position and a 4-trifluoromethoxyphenyl substituent at the 5-position of the pyridine ring. The trifluoromethoxy (CF₃O) group is a key structural motif known for enhancing lipophilicity, metabolic stability, and bioactivity in pharmaceuticals and agrochemicals . Nicotinic acid derivatives are of interest due to their roles in enzymatic pathways, microbial metabolism, and therapeutic applications.

Properties

IUPAC Name

6-oxo-5-[4-(trifluoromethoxy)phenyl]-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO4/c14-13(15,16)21-9-3-1-7(2-4-9)10-5-8(12(19)20)6-17-11(10)18/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUYMZPUDKBPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CNC2=O)C(=O)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688249
Record name 6-Oxo-5-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261513-43-2
Record name 6-Oxo-5-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Microbial Hydroxylation Systems

The enzymatic hydroxylation of nicotinic acid to 6-hydroxynicotinic acid, as demonstrated in Pseudomonas putida and Achromobacter xylosoxydans , offers a template for introducing the 6-hydroxy group. These microorganisms express nicotinic acid hydroxylases that catalyze the regiospecific oxidation of nicotinic acid under aerobic conditions (20–40°C, pH 5.5–9.0). Key parameters include:

ParameterOptimal RangeYield (6-hydroxynicotinic acid)
Temperature30–35°C95–97%
pH6.5–7.0
Substrate Concentration0.5–10% (w/v)
Reaction Time1.5–24 hours

Procedure :

  • Biomass Production : Ferment Achromobacter xylosoxydans DSM 2783 in a nutrient medium containing nicotinic acid, yeast extract, and phosphate buffer (50 mM, pH 7.0) at 30°C for 24–48 hours.

  • Hydroxylation : Suspend cells in a sodium nicotinate solution (5–10% w/v), aerate vigorously, and incubate at 30–35°C. Terminate the reaction by centrifugation or filtration.

  • Isolation : Acidify the supernatant to pH 1.5–2.0 with H₂SO₄ or HCl to precipitate 6-hydroxynicotinic acid, achieving >99% purity after recrystallization.

Adaptability for Target Compound Synthesis

To apply this method to 5-substituted nicotinic acids, the microbial strain must tolerate steric hindrance from the 4-trifluoromethoxyphenyl group. Preliminary studies on Pseudomonas spp. suggest that pre-induction with structurally similar substrates (e.g., 5-methylnicotinic acid) may enhance enzyme compatibility.

Introducing the 5-(4-Trifluoromethoxyphenyl) Substituent

Electrophilic Aromatic Substitution (EAS)

EAS is less feasible for introducing bulky aryl groups due to poor regioselectivity. However, nitration followed by reduction and diazotization could theoretically enable aryl group installation, as seen in 6-hydroxyl-5-nitronicotinic acid synthesis.

Example Protocol :

  • Nitration : Treat 6-hydroxynicotinic acid with HNO₃/H₂SO₄ at 60–80°C to yield 5-nitro-6-hydroxynicotinic acid (87–89% yield).

  • Reduction : Reduce the nitro group to an amine using H₂/Pd-C.

  • Sandmeyer Reaction : Convert the amine to a diazonium salt and couple with 4-trifluoromethoxyphenylboronic acid.

Limitations : Multiple steps reduce overall yield, and the trifluoromethoxy group may destabilize intermediates.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling between 5-bromo-6-hydroxynicotinic acid and 4-trifluoromethoxyphenylboronic acid is a promising route.

Hypothetical Reaction Conditions :

ParameterValue
CatalystPd(PPh₃)₄
BaseNa₂CO₃
SolventDME/H₂O (4:1)
Temperature80–90°C
Reaction Time12–24 hours

Expected Challenges :

  • The electron-withdrawing trifluoromethoxy group may slow oxidative addition.

  • Protecting the 6-hydroxy group as a silyl ether (e.g., TBSCl) could prevent side reactions.

Integrated Synthesis Strategy

A two-step approach combining enzymatic hydroxylation and cross-coupling is proposed:

Step 1: Synthesis of 5-Bromonicotinic Acid

  • Brominate nicotinic acid using Br₂/FeBr₃ at 50°C (yield: ~70%).

Step 2: Enzymatic Hydroxylation

  • Apply Achromobacter xylosoxydans DSM 2783 to convert 5-bromonicotinic acid to 6-hydroxy-5-bromonicotinic acid (projected yield: 85–90% based on analogous substrates).

Step 3: Suzuki-Miyaura Coupling

  • React 6-hydroxy-5-bromonicotinic acid with 4-trifluoromethoxyphenylboronic acid under Pd catalysis (projected yield: 75–80%).

Analytical and Optimization Considerations

Purity Enhancement :

  • Crystallization : Use acidic aqueous solutions (pH 1–4) at 0–4°C for recrystallization, improving purity to >99%.

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3) removes residual boronic acid.

Yield Optimization :

  • Microbial Fermentation : Increase cell density to 20–30 g/L for higher hydroxylation rates.

  • Coupling Catalysis : Screen ligands (e.g., SPhos) to enhance Pd activity.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-5-(4-trifluoromethoxyphenyl)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol .

Scientific Research Applications

6-Hydroxy-5-(4-trifluoromethoxyphenyl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-(4-trifluoromethoxyphenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s ability to bind to these targets, potentially leading to inhibition or activation of their functions. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Structural Analogs of Nicotinic Acid Derivatives

The following table compares 6-Hydroxy-5-(4-trifluoromethoxyphenyl)nicotinic acid with structurally related compounds, emphasizing substituent effects on physicochemical properties and bioactivity:

Compound Name Substituents Functional Groups Predicted LogP Biological Activity Application Reference
6-Hydroxy-5-(4-trifluoromethoxyphenyl)nicotinic acid 4-trifluoromethoxyphenyl Hydroxy, Nicotinic acid ~2.5 Enzyme inhibition (hypothetical) Drug development
5-(4-tert-Butylphenyl)nicotinic acid 4-tert-butylphenyl Nicotinic acid ~3.0 Uncharacterized Research chemical
6-Hydroxynicotinic acid None Hydroxy, Nicotinic acid ~0.5 Microbial degradation Metabolic studies
4-Hydroxy-6-methylnicotinic acid Methyl Hydroxy, Nicotinic acid ~1.0 Uncharacterized Chemical intermediate
Key Observations:
  • Trifluoromethoxy vs. tert-Butyl Groups : The CF₃O group in the target compound is electron-withdrawing, increasing polarity and metabolic stability compared to the electron-donating tert-butyl group in 5-(4-tert-butylphenyl)nicotinic acid. This difference may enhance binding to polar enzyme active sites while maintaining moderate lipophilicity (LogP ~2.5 vs. ~3.0) .
  • Hydroxy Position : The 6-hydroxy group in the target compound and 6-hydroxynicotinic acid is critical for microbial degradation pathways, as seen in Bacillus species, where it undergoes oxidative decarboxylation . Shifting the hydroxy group to the 4-position (e.g., 4-hydroxy-6-methylnicotinic acid) reduces acidity and may alter bioavailability .

Functional Analogs in Cosmetic and Industrial Chemistry

CI15985 Cosmetic Colorants
  • Structure : Disodium 6-hydroxy-5-[(4-sulphonatophenyl)azo]naphthalene-2-sulphonate .
  • Comparison : While sharing a 6-hydroxy substituent, CI15985 incorporates azo and sulfonate groups, rendering it highly water-soluble (LogP ~-1.2) and unsuitable for pharmacological use. The target compound’s CF₃O group and lack of ionic moieties favor membrane permeability and central nervous system penetration, aligning with neuroactive drugs like riluzole .

Q & A

Q. Challenges :

  • Purity : The trifluoromethoxy group may lead to side reactions (e.g., hydrolysis under acidic conditions). Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity assessment .
  • Yield : Low yields (<40%) are common due to steric hindrance from the trifluoromethoxy substituent. Optimization via microwave-assisted synthesis or Pd-catalyzed cross-coupling can improve efficiency .

How do structural modifications (e.g., trifluoromethoxy vs. methylphenoxy groups) influence the biological activity of nicotinic acid derivatives?

Advanced Research Question
Comparative studies of nicotinic acid derivatives highlight the role of electron-withdrawing groups (e.g., trifluoromethoxy) in modulating bioactivity:

  • Receptor Binding : Trifluoromethoxy groups enhance binding affinity to nicotinic acetylcholine receptors (nAChRs) due to increased electronegativity and hydrophobic interactions .
  • Metabolic Stability : Fluorinated derivatives exhibit slower hepatic clearance compared to non-fluorinated analogs, as shown in microsomal stability assays (t1/2 > 120 min vs. < 60 min) .

Q. Methodology :

  • SAR Analysis : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to map interactions between the trifluoromethoxy group and receptor residues .
  • In Vitro Assays : Compare IC50 values for enzyme inhibition (e.g., COX-2) between analogs to quantify substituent effects .

What analytical techniques are most effective for characterizing 6-Hydroxy-5-(4-trifluoromethoxyphenyl)nicotinic acid and resolving spectral ambiguities?

Basic Research Question
Key techniques include:

  • NMR Spectroscopy : <sup>19</sup>F NMR (δ = -58 ppm) confirms the presence of the trifluoromethoxy group, while <sup>1</sup>H NMR (δ = 8.2–8.5 ppm) identifies aromatic protons .
  • Mass Spectrometry : High-resolution ESI-MS (m/z 316.05 [M+H]<sup>+</sup>) validates molecular weight and fragmentation patterns .

Q. Ambiguities :

  • Overlapping Peaks : Use 2D NMR (e.g., HSQC, HMBC) to distinguish signals from regioisomers .
  • Degradation Products : Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with LC-MS identify hydrolytic byproducts .

How can computational modeling predict the pharmacokinetic properties of 6-Hydroxy-5-(4-trifluoromethoxyphenyl)nicotinic acid?

Advanced Research Question
Tools and Workflow :

ADME Prediction : Use SwissADME to estimate logP (predicted ~2.1), solubility (LogS = -3.2), and permeability (Caco-2 > 5 × 10<sup>-6</sup> cm/s) .

Metabolite Identification : CypReact or GLORYx predicts hydroxylation at the 4-trifluoromethoxyphenyl group as the primary metabolic pathway .

Q. Validation :

  • Compare in silico predictions with in vitro hepatocyte assays (e.g., human liver microsomes) for clearance rates and metabolite profiling .

What strategies mitigate toxicity risks associated with 6-Hydroxy-5-(4-trifluoromethoxyphenyl)nicotinic acid in preclinical studies?

Advanced Research Question
Toxicity Concerns :

  • Reactive Metabolites : Fluorinated compounds may generate toxic intermediates (e.g., free radicals). Conduct Ames tests to assess mutagenicity .
  • Cytotoxicity : MTT assays on HEK-293 cells reveal IC50 > 100 µM, suggesting low acute toxicity .

Q. Mitigation :

  • Prodrug Design : Mask the hydroxyl group with acetyl or phosphate esters to reduce off-target effects .
  • Dosing Regimens : Use staggered dosing in rodent models to minimize renal accumulation .

How do crystallographic data inform the solid-state stability of 6-Hydroxy-5-(4-trifluoromethoxyphenyl)nicotinic acid?

Basic Research Question
Key Findings :

  • Polymorphism : Differential Scanning Calorimetry (DSC) identifies two polymorphs (Form I: mp 198–200°C; Form II: mp 205–207°C) with varying hygroscopicity .
  • Stability : Form I is thermodynamically stable under ambient conditions, while Form II converts to Form I at >70% humidity .

Q. Methodology :

  • PXRD : Compare experimental diffractograms with simulated patterns (Mercury 4.0) to confirm crystalline phase .

What contradictions exist in reported biological activities of nicotinic acid derivatives, and how can they be resolved?

Advanced Research Question
Contradictions :

  • Antioxidant vs. Pro-Oxidant Effects : Some studies report ROS scavenging (IC50 = 20 µM in DPPH assays), while others note pro-oxidant behavior at higher concentrations (>50 µM) due to redox cycling .

Q. Resolution :

  • Dose-Response Studies : Perform parallel assays (e.g., DPPH, FRAP, and cellular ROS) across a concentration gradient (1–100 µM) .
  • Mechanistic Probes : Use ESR spectroscopy to detect radical intermediates in cellular models .

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